molecular formula C22H25ClN2O6 B248352 2-(4-Chloro-phenoxy)-1-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-ethanone

2-(4-Chloro-phenoxy)-1-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-ethanone

Cat. No. B248352
M. Wt: 448.9 g/mol
InChI Key: QIXDXOOPXMVAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-phenoxy)-1-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-ethanone, also known as TAK-285, is a small molecule inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR). HER2 and EGFR are important signaling molecules that play a crucial role in the growth and survival of cancer cells. TAK-285 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Mechanism of Action

2-(4-Chloro-phenoxy)-1-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-ethanone works by binding to the ATP-binding site of HER2 and EGFR, thereby inhibiting their activity and downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cancer cell growth and induction of apoptosis (programmed cell death).
Biochemical and Physiological Effects:
2-(4-Chloro-phenoxy)-1-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-ethanone has been shown to reduce the proliferation and migration of cancer cells, and induce apoptosis in vitro and in vivo. In addition, 2-(4-Chloro-phenoxy)-1-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-ethanone has been shown to inhibit the growth of tumors in mouse xenograft models of cancer. 2-(4-Chloro-phenoxy)-1-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-ethanone has also been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-Chloro-phenoxy)-1-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-ethanone is its specificity for HER2 and EGFR, which reduces the risk of off-target effects and toxicity. 2-(4-Chloro-phenoxy)-1-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-ethanone has also been shown to be effective in inhibiting the growth of cancer cells that have become resistant to other HER2 inhibitors, making it a promising candidate for combination therapy. However, one limitation of 2-(4-Chloro-phenoxy)-1-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-ethanone is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

For research on 2-(4-Chloro-phenoxy)-1-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-ethanone include the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties. In addition, the potential of 2-(4-Chloro-phenoxy)-1-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-ethanone as a combination therapy with other cancer drugs should be explored. Further studies are also needed to determine the optimal dosage and administration schedule of 2-(4-Chloro-phenoxy)-1-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-ethanone for cancer therapy.

Synthesis Methods

2-(4-Chloro-phenoxy)-1-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-ethanone can be synthesized using a multi-step process that involves the reaction of 4-chlorophenol with 4-(3,4,5-trimethoxybenzoyl)piperazine to form 2-(4-chloro-phenoxy)-1-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-ethanol. This intermediate is then converted to 2-(4-Chloro-phenoxy)-1-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-ethanone by reaction with acetic anhydride and triethylamine.

Scientific Research Applications

2-(4-Chloro-phenoxy)-1-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-ethanone has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and gastric cancer cells. In addition, 2-(4-Chloro-phenoxy)-1-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-ethanone has been shown to be effective in inhibiting the growth of cancer cells that have become resistant to other HER2 inhibitors, such as trastuzumab and lapatinib.

properties

Molecular Formula

C22H25ClN2O6

Molecular Weight

448.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C22H25ClN2O6/c1-28-18-12-15(13-19(29-2)21(18)30-3)22(27)25-10-8-24(9-11-25)20(26)14-31-17-6-4-16(23)5-7-17/h4-7,12-13H,8-11,14H2,1-3H3

InChI Key

QIXDXOOPXMVAKN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.